molecular formula C18H23BrN2O3 B11771797 2-Ethylbutyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Ethylbutyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11771797
M. Wt: 395.3 g/mol
InChI Key: UXAKHQIRYFHHFR-UHFFFAOYSA-N
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Description

2-Ethylbutyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a bromophenyl group, a tetrahydropyrimidine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylbutyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Ethylbutyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Derivatives: Products formed from nucleophilic substitution reactions.

    Oxidized or Reduced Forms: Products from oxidation or reduction reactions.

Scientific Research Applications

2-Ethylbutyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylbutyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets through its functional groups. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis under acidic or basic conditions . The tetrahydropyrimidine ring can interact with various biological targets, potentially affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the 2-ethylbutyl group.

    2-Ethylbutyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the bromine atom on the phenyl ring.

Properties

Molecular Formula

C18H23BrN2O3

Molecular Weight

395.3 g/mol

IUPAC Name

2-ethylbutyl 4-(2-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H23BrN2O3/c1-4-12(5-2)10-24-17(22)15-11(3)20-18(23)21-16(15)13-8-6-7-9-14(13)19/h6-9,12,16H,4-5,10H2,1-3H3,(H2,20,21,23)

InChI Key

UXAKHQIRYFHHFR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)COC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Br)C

Origin of Product

United States

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